molecular formula C16H11Cl2N5O3S B2813280 N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide CAS No. 391886-51-4

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

Cat. No. B2813280
M. Wt: 424.26
InChI Key: SBFPUPXYTZHVON-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that have been studied for various biological activities . The presence of the 3,4-dichlorophenyl group suggests that it might have some biological activity, as dichlorophenyl groups are found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the 3,4-dichlorophenyl group, and the 4-nitrobenzamide group. The electronic and steric interactions between these groups could influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more polar, while the dichlorophenyl group could increase its lipophilicity .

Scientific Research Applications

  • Synthesis and Reactivity :

    • Iddon and Nicholas (1996) described the synthesis of related triazole compounds, highlighting their versatility in chemical reactions (Iddon & Nicholas, 1996).
    • The work of Bekircan, Ülker, and Menteşe (2015) involved synthesizing novel heterocyclic compounds derived from similar triazole structures, demonstrating the compound's potential as a building block for more complex molecules (Bekircan, Ülker & Menteşe, 2015).
  • Structural and Molecular Studies :

    • Chinthal et al. (2020) reported on the synthesis of closely related N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides and analyzed their crystalline structure as ethanol monosolvates (Chinthal et al., 2020).
    • Boyd and Summers (1971) investigated the deprotonation and reaction behaviors of related triazole-N-imines, providing insights into the compound's reactivity and potential for modification (Boyd & Summers, 1971).
  • Antimicrobial Properties :

    • Bektaş et al. (2007) explored the synthesis of triazole derivatives and tested their antimicrobial activities, indicating the compound's potential in developing new antimicrobial agents (Bektaş et al., 2007).
    • Wang, Wan, and Zhou (2010) synthesized a series of novel sulfanilamide-derived 1,2,3-triazole compounds and found some to exhibit promising antibacterial potency (Wang, Wan & Zhou, 2010).
  • Applications in Material Science :

    • Gilchrist et al. (1976) described the synthesis of 1H-1,2,4-triazole 2-oxides and annelated derivatives, relevant in material science for their unique structural properties (Gilchrist et al., 1976).

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O3S/c17-12-6-5-11(7-13(12)18)22-14(20-21-16(22)27)8-19-15(24)9-1-3-10(4-2-9)23(25)26/h1-7H,8H2,(H,19,24)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFPUPXYTZHVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

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